molecular formula C10H7NO6 B12893747 4-Methoxy-6-methyl-5-nitro-2-benzofuran-1,3-dione CAS No. 89586-40-3

4-Methoxy-6-methyl-5-nitro-2-benzofuran-1,3-dione

Cat. No.: B12893747
CAS No.: 89586-40-3
M. Wt: 237.17 g/mol
InChI Key: IARXUSZUQRPXOT-UHFFFAOYSA-N
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Description

4-Methoxy-6-methyl-5-nitroisobenzofuran-1,3-dione is a heterocyclic compound belonging to the benzofuran family. It is characterized by its unique structure, which includes a methoxy group, a methyl group, and a nitro group attached to an isobenzofuran-1,3-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-methyl-5-nitroisobenzofuran-1,3-dione typically involves the nitration of 4-methoxy-6-methylisobenzofuran-1,3-dione. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-methyl-5-nitroisobenzofuran-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-6-methyl-5-nitroisobenzofuran-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-6-methyl-5-nitroisobenzofuran-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-6-methylisobenzofuran-1,3-dione
  • 5-Nitroisobenzofuran-1,3-dione
  • 6-Methyl-5-nitroisobenzofuran-1,3-dione

Uniqueness

4-Methoxy-6-methyl-5-nitroisobenzofuran-1,3-dione is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties.

Biological Activity

4-Methoxy-6-methyl-5-nitro-2-benzofuran-1,3-dione (CAS No. 89586-40-3) is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following properties:

PropertyValue
Molecular Formula C10H7NO6
Molecular Weight 237.17 g/mol
IUPAC Name This compound
InChI Key IARXUSZUQRPXOT-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C(=C1N+[O-])OC)C(=O)OC2=O

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism includes disruption of microbial cell membranes and inhibition of essential enzymes. Studies have shown that derivatives of benzofuran compounds often possess potent activity against various bacterial strains.

In a comparative study, the compound was tested against several gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 mg/mL to 1 mg/mL, demonstrating comparable efficacy to clinically used antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been observed to induce apoptosis in cancer cells through the activation of specific signaling pathways and inhibition of cell proliferation. For instance, it was found that introducing methyl groups at certain positions on the benzofuran ring significantly enhances antiproliferative activity against cancer cell lines .

A notable study indicated that compounds with methoxy groups at position C–6 exhibited superior potency compared to those with substitutions at other positions. Specifically, a derivative with a methyl group at C–3 and a methoxy group at C–6 showed 2–4 times greater potency than its unsubstituted counterpart .

The biological activity of this compound can be attributed to its ability to undergo bioreduction due to the presence of the nitro group. This process generates reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the compound may inhibit specific enzymes or interfere with cellular signaling pathways critical for microbial survival and cancer cell growth.

Study on Antimycobacterial Activity

A study focused on synthesizing benzofuran derivatives for their antimycobacterial activity against Mycobacterium tuberculosis (MTB). Among the tested compounds, those structurally similar to this compound demonstrated profound activity with low toxicity towards mammalian cells, indicating their potential as therapeutic agents against tuberculosis .

Synthesis and Biological Evaluation

Another investigation synthesized various benzofuran derivatives and evaluated their biological activities. The results indicated that modifications on the benzofuran ring significantly influenced both antimicrobial and anticancer properties. For example, compounds with electron-withdrawing groups displayed enhanced activity compared to those with electron-donating groups .

Properties

CAS No.

89586-40-3

Molecular Formula

C10H7NO6

Molecular Weight

237.17 g/mol

IUPAC Name

4-methoxy-6-methyl-5-nitro-2-benzofuran-1,3-dione

InChI

InChI=1S/C10H7NO6/c1-4-3-5-6(10(13)17-9(5)12)8(16-2)7(4)11(14)15/h3H,1-2H3

InChI Key

IARXUSZUQRPXOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1[N+](=O)[O-])OC)C(=O)OC2=O

Origin of Product

United States

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